2',6'-DIMETHYL-1',4'-2H-(2,4')BIPYRIDINYL-3',5'-DICARBOXYLIC ACID DIMETHYL ESTER
Description
2’,6’-DIMETHYL-1’,4’-2H-(2,4’)BIPYRIDINYL-3’,5’-DICARBOXYLIC ACID DIMETHYL ESTER is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.333 g/mol . This compound is part of the bipyridine family, which is known for its diverse applications in coordination chemistry, catalysis, and material science .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-9-12(15(19)21-3)14(11-7-5-6-8-17-11)13(10(2)18-9)16(20)22-4/h5-8,14,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCQWHDYLUBTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-DIMETHYL-1’,4’-2H-(2,4’)BIPYRIDINYL-3’,5’-DICARBOXYLIC ACID DIMETHYL ESTER typically involves the reaction of 2,6-dimethylpyridine with appropriate carboxylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2’,6’-DIMETHYL-1’,4’-2H-(2,4’)BIPYRIDINYL-3’,5’-DICARBOXYLIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and substituted bipyridine esters .
Scientific Research Applications
2’,6’-DIMETHYL-1’,4’-2H-(2,4’)BIPYRIDINYL-3’,5’-DICARBOXYLIC ACID DIMETHYL ESTER has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,6’-DIMETHYL-1’,4’-2H-(2,4’)BIPYRIDINYL-3’,5’-DICARBOXYLIC ACID DIMETHYL ESTER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties.
Pathways Involved: These complexes can participate in redox reactions, electron transfer processes, and catalytic cycles, making them valuable in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
2’,6’-DIMETHYL-1’,4’-2H-(3,4’)BIPYRIDINYL-3’,5’-DICARBOXYLIC ACID DIETHYL ESTER: Similar in structure but with ethyl ester groups instead of methyl ester groups.
4-ISOPROPYL-2,6-DIMETHYL-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER: Contains an isopropyl group, which alters its chemical properties.
(2,2’)BIPYRIDINYL-4,4’-DICARBOXYLIC ACID DIMETHYL ESTER: A bipyridine derivative with carboxylic acid groups at different positions.
Uniqueness
The uniqueness of 2’,6’-DIMETHYL-1’,4’-2H-(2,4’)BIPYRIDINYL-3’,5’-DICARBOXYLIC ACID DIMETHYL ESTER lies in its specific substitution pattern, which influences its reactivity and the types of complexes it can form. This makes it particularly valuable in the design of new catalysts and materials .
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